molecular formula C8H16ClNO2 B2412057 rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride CAS No. 1820583-70-7

rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride

Cat. No. B2412057
CAS RN: 1820583-70-7
M. Wt: 193.67
InChI Key: NINXDDYEJBPMCT-WTSYXZODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3aR,5R,6S,7aS)-Octahydro-1H-indene-5,6-diol” has a molecular formula of C9H16O2. Its average mass is 156.222 Da and its monoisotopic mass is 156.115036 Da .

Scientific Research Applications

Enzyme Target Identification in Herbicides

A study explored the effectiveness of various compounds, including rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one, as herbicides. Preliminary in silico studies identified the enzyme targets of the most active compounds, providing insights into their mechanism of action in agricultural applications (Teixeira et al., 2019).

Synthesis of Chiral Crown Ethers

Research demonstrated the kinetic resolution of a racemic mixture of chiral crown ethers using lipase-catalyzed acetylation. The process achieved high enantiomeric excess, showcasing the potential of rac-(3aR,5R,6S,7aS)-Octahydro-1H-isoindole-5,6-diol hydrochloride derivatives in synthesizing complex chiral molecules (Nakamura et al., 2011).

Mosquito Attractant Pheromone Synthesis

A study involved synthesizing racemic compounds similar to this compound for creating mosquito attractant pheromones. This research has implications for developing novel mosquito control strategies (Henkel et al., 1995).

Propylene Polymerization

Another study reported on the use of derivatives of this compound in propylene polymerization. The research focused on the hydrogenation of metallocene dichlorides and their application in catalysts for polymerization processes (Schloegla et al., 2003).

properties

IUPAC Name

(3aR,5R,6S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H/t5-,6+,7+,8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDDYEJBPMCT-WTSYXZODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2C[C@H]([C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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